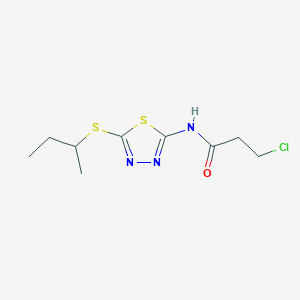

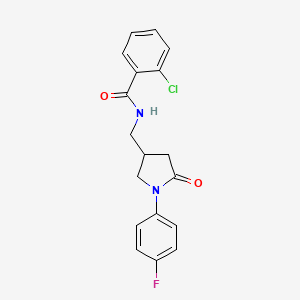

![molecular formula C13H15BO4 B2579744 [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid CAS No. 1332505-17-5](/img/structure/B2579744.png)

[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid” is a chemical compound with the CAS Number: 1332505-17-5 . It has a molecular weight of 246.07 and its IUPAC name is 6-(2-methoxyethoxy)-2-naphthylboronic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BO4/c1-17-6-7-18-13-5-3-10-8-12(14(15)16)4-2-11(10)9-13/h2-5,8-9,15-16H,6-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

This compound can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling , enantioselective alpha-arylation of carbonyls via copper-bisoxazoline catalysis , and enantioselective synthesis of aryl ketones .Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder . Its molecular formula is C13H15BO4 . Unfortunately, the search results do not provide additional physical and chemical properties such as melting point, boiling point, and density.Scientific Research Applications

Chemical Fingerprinting of Naphthenic Acids and Oil Sands Process Waters

- This study reviews methods used for analyzing total naphthenic acids, highlighting the importance of developing chemical methods to distinguish compounds in industrially derived oil sands process affected waters (OSPW) from natural sources. The paper emphasizes the need for advanced mass spectrometry techniques and mentions the potential of X-ray absorption near edge spectroscopy (XANES) for chemical fingerprinting, including the speciation of boron-containing species (Headley et al., 2013).

Drug Discovery and Boronic Acid Applications

Design and Discovery of Boronic Acid Drugs

- This review discusses the increasing incorporation of boronic acids in drug discovery due to their potential to enhance drug potency and improve pharmacokinetics. It explores the rationale behind incorporating boronic acids into medicinal chemistry and the synthetic developments facilitating their addition to organic compounds, noting that the FDA and Health Canada have approved five boronic acid drugs, with several others in clinical trials (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Electrochemical Biosensors Based on Ferroceneboronic Acid and Its Derivatives

- This paper reviews the development of electrochemical biosensors using ferroceneboronic acid (FcBA) and ferrocene (Fc)-modified boronic acids. The unique properties of FcBA and its derivatives allow for the construction of sensors sensitive to sugars, glycated hemoglobin, fluoride ions, and other analytes. The review highlights the principle behind these sensors, based on the selective binding of boronic acid moieties to analytes, and discusses potential applications in monitoring blood glucose levels and detecting various biochemicals (Wang et al., 2014).

Boron Removal in Water Treatment

Boron Removal by Reverse Osmosis Membranes in Seawater Desalination Applications

- This review provides insights into the removal of boron by reverse osmosis (RO) and nanofiltration (NF) membranes in seawater desalination. It addresses the importance of understanding boron speciation and physicochemical properties in relation to boron rejection by NF/RO membranes, emphasizing the influence of feed solution pH, temperature, and ionic strength on boron rejection. The paper calls for more research to optimize processes for boron removal and to understand the long-term performance of NF/RO systems (Tu, Nghiem, & Chivas, 2010).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

The pharmacokinetics of boronic acids can vary widely depending on their chemical structure and the environment in which they are present. Factors such as pH, temperature, and the presence of other molecules can influence their absorption, distribution, metabolism, and excretion (ADME) properties .

The action of boronic acids can also be influenced by environmental factors. For example, changes in pH can affect the stability of the boronate esters that boronic acids form with biological molecules .

Biochemical Analysis

Biochemical Properties

The biochemical properties of [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid are not well-studied. Boronic acids are known to interact with various biomolecules, particularly with enzymes and proteins that have diol-containing substrates. This is due to the ability of boronic acids to form reversible covalent complexes with 1,2- and 1,3-diols .

Cellular Effects

Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Boronic acids are generally well-tolerated at low doses but can cause toxic effects at high doses .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to be directed to specific compartments or organelles based on their chemical properties .

properties

IUPAC Name |

[6-(2-methoxyethoxy)naphthalen-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO4/c1-17-6-7-18-13-5-3-10-8-12(14(15)16)4-2-11(10)9-13/h2-5,8-9,15-16H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFUIUCUNIAKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

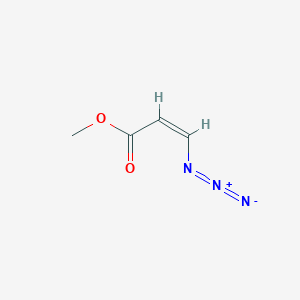

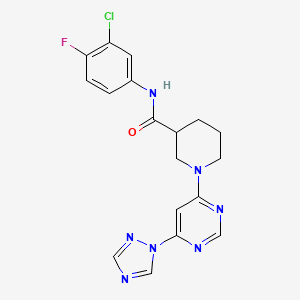

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2579662.png)

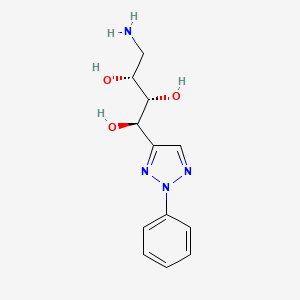

![1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579663.png)

![5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

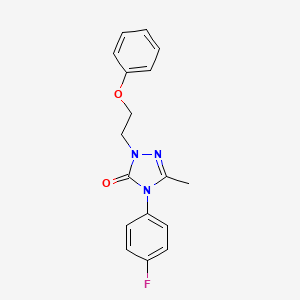

![Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B2579666.png)

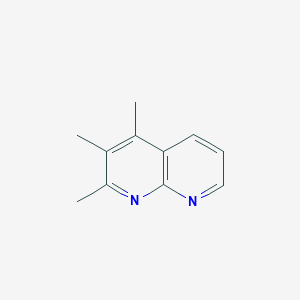

![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)

![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)

![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)